3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Overview
Description
“3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a chemical compound used in scientific research. It is a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is characterized by a molecular weight of 244.09 . The InChI code is 1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” include a molecular weight of 244.09 . It is also characterized by an InChI code of 1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3 .Scientific Research Applications
Photoreactions and Proton Transfer Studies
Research on derivatives of pyrazole, similar to 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, has shown that these compounds can exhibit various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies, conducted on compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, have implications for understanding the photochemical behavior of related compounds (Vetokhina et al., 2012).
Synthesis and Characterization in Coordination Chemistry
Another significant application is in coordination chemistry. For example, the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes using related compounds as ligands, demonstrate a broad range of redox and emission properties. These properties are essential for developing new materials in electronics and photonics (Stagni et al., 2008).
Development of Heterocyclic Compounds
The role of such compounds in the synthesis of various heterocyclic compounds is also notable. Research on 3-bromoacetylcoumarin, a related compound, has led to the synthesis of derivatives with potential anticancer activities. This illustrates the relevance of these compounds in medicinal chemistry and drug development (Mohareb & MegallyAbdo, 2015).
Biological Activities
Studies on similar bromo-pyrazole derivatives have shown that they can possess significant fungicidal and antiviral activities. This underlines their potential as bioactive agents in pharmaceutical research (Li et al., 2015).
Material Science and Catalysis
In material science and catalysis, pyrazolylpyridine derivatives have been used to create active catalysts for reactions like ethylene oligomerization, showcasing their utility in industrial chemical processes (Nyamato et al., 2016).
properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVINFSKEVPFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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